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molecular formula C12H17N3O3 B8430405 1-(3-Methoxy-5-nitrophenyl)-4-methylpiperazine

1-(3-Methoxy-5-nitrophenyl)-4-methylpiperazine

Cat. No. B8430405
M. Wt: 251.28 g/mol
InChI Key: YEFWRADOXWKGJF-UHFFFAOYSA-N
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Patent
US08969336B2

Procedure details

After a mixture of palladium acetate (188 mg), 1,1′-binaphthalene-2,2′-diylbis(diphenylphosphine) (781 mg), cesium carbonate (4.09 g) and THF (20 mL) was stirred for 30 minutes, a mixture of 1-bromo-3-methoxy-5-nitrobenzene (1.94 g), 1-methylpiperazine (2.76 mL) and THF (20 mL) was added and heated under reflux for 14 hours. After cooling, the reaction liquid was diluted with ethyl acetate, and insoluble materials were separated by filtration. After extraction with 2M hydrochloric acid from the filtrate, the resulting aqueous layer was basified with 50% aqueous potassium hydroxide and then extracted with chloroform. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was distilled off, and the residue was purified by silica gel column chromatography (eluent; chloroform:methanol=100:0 to 20:1) to give 1-(3-methoxy-5-nitrophenyl)-4-methylpiperazine (1.01 g) as an orange syrup.
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
1,1′-binaphthalene-2,2′-diylbis(diphenylphosphine)
Quantity
781 mg
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
4.09 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
188 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].C1COCC1.Br[C:13]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[CH:16]=[C:15]([O:22][CH3:23])[CH:14]=1.[CH3:24][N:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1>C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:23][O:22][C:15]1[CH:14]=[C:13]([N:28]2[CH2:29][CH2:30][N:25]([CH3:24])[CH2:26][CH2:27]2)[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[CH:16]=1 |f:0.1.2,7.8.9|

Inputs

Step One
Name
Quantity
1.94 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)[N+](=O)[O-])OC
Name
Quantity
2.76 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
1,1′-binaphthalene-2,2′-diylbis(diphenylphosphine)
Quantity
781 mg
Type
reactant
Smiles
Name
cesium carbonate
Quantity
4.09 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
188 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
were separated by filtration
EXTRACTION
Type
EXTRACTION
Details
After extraction with 2M hydrochloric acid from the filtrate
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent; chloroform:methanol=100:0 to 20:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C(C=C(C1)[N+](=O)[O-])N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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